2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone
Description
This compound is a heterocyclic ketone featuring a benzoisoxazole core linked to a sulfonated azetidine ring substituted with a methylimidazole group.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-19-7-6-17-16(19)25(22,23)11-9-20(10-11)15(21)8-13-12-4-2-3-5-14(12)24-18-13/h2-7,11H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMHZTRODUDDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzo[d]isoxazole moiety : This structure is known for its role in various biological activities, including anticancer properties.
- Azetidine ring : This four-membered ring is often involved in biological interactions due to its ability to mimic peptide structures.
- Imidazole and sulfonyl groups : These functional groups contribute to the compound's solubility and interaction with biological targets.
The molecular formula of the compound is C17H19N3O2S, with a molecular weight of approximately 345.42 g/mol.
Antitumor Activity
Recent studies have highlighted the potential of compounds containing benzo[d]isoxazole and imidazole derivatives in inhibiting tumor growth. For instance, benzimidazole analogues have been shown to act as potent inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape mechanisms. The compound under discussion has been hypothesized to exhibit similar properties due to structural similarities with known IDO1 inhibitors .
Case Study: Inhibition of IDO1
A study conducted by Zhang et al. (2021) demonstrated that certain benzimidazole derivatives possess low IC50 values against IDO1, suggesting high potency as antitumor agents. The compound N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide , which shares structural features with our compound, showed an IC50 of 16 nM in A375 cell lines . This indicates that similar derivatives may also exhibit significant antitumor activity.
Neuroprotective Effects
The imidazole component of the compound is associated with neuroprotective effects. Research indicates that imidazole derivatives can modulate neurotransmitter systems and may provide protection against neurodegenerative diseases. The sulfonyl group enhances the solubility and bioavailability of these compounds, potentially leading to improved therapeutic outcomes .
The proposed mechanism of action for this compound involves:
- Inhibition of IDO1 : By blocking this enzyme, the compound may enhance immune response against tumors.
- Modulation of neurotransmitter levels : The imidazole moiety may influence serotonin pathways, contributing to neuroprotective effects.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor Activity | IDO1 Inhibition | Zhang et al. (2021) |
| Neuroprotective Effects | Modulation of neurotransmitters | Raji Reddy et al. (2018) |
| Cytotoxicity | Induction of apoptosis in cancer cells | Hamilton et al. (2021) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
- Compound 8 (2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide): Structural Similarities: Shares a benzo-fused heterocycle (benzimidazole vs. benzoisoxazole) and an isoxazole moiety. Key Differences: The target compound replaces the propanamide linker with a sulfonated azetidine-ethanone system, likely altering solubility and steric bulk. Functional Data: Compound 8 exhibits IR peaks at 3265 cm⁻¹ (NHCO) and 1678 cm⁻¹ (CO), with a molecular ion at m/z 284 . The absence of an amide group in the target compound may reduce hydrogen-bonding interactions but improve metabolic stability.
Sulfonated Azetidine Derivatives
- 1-[3-(1,3-Dioxolan-2-yl)phenyl]ethanone Derivatives: Structural Overlap: Both compounds feature azetidine or phenyl-ethanone motifs.
Methylimidazole-Containing Compounds
- 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3): Comparison: The methylimidazole group in both compounds may confer similar metal-chelating or π-stacking capabilities. However, the target compound’s imidazole is directly sulfonated, which could modulate pharmacokinetic properties (e.g., reduced basicity compared to Compound 3’s free amino group) .
Data Table: Comparative Analysis
*Calculated using standard atomic masses.
Research Findings and Limitations
- Pharmacological Potential: The sulfonyl-azetidine moiety in the target compound is rare in literature, suggesting novel interactions with biological targets. Its benzoisoxazole core is associated with anti-inflammatory and anticonvulsant activities in other compounds .
- Gaps in Data: No direct biological data for the target compound are available in the provided evidence.
- Synthetic Challenges : The sulfonation step (as seen in for NaOH-mediated hydrolysis) and azetidine ring stability require optimization for scalable synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
